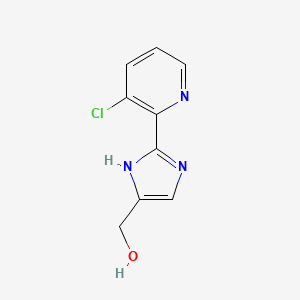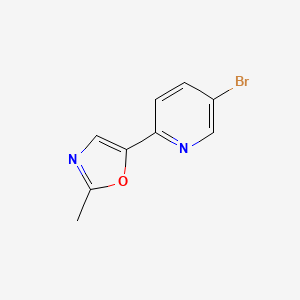
5-(5-Bromo-2-pyridyl)-2-methyloxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Bromo-2-pyridyl)-2-methyloxazole is a heterocyclic compound that contains both pyridine and oxazole rings. The presence of a bromine atom at the 5-position of the pyridine ring and a methyl group at the 2-position of the oxazole ring makes this compound unique. It is often used in various chemical and pharmaceutical research applications due to its distinctive structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-pyridyl)-2-methyloxazole typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-pyridinecarboxaldehyde and 2-methyl-oxazole.
Condensation Reaction: The 5-bromo-2-pyridinecarboxaldehyde undergoes a condensation reaction with 2-methyl-oxazole in the presence of a base such as sodium hydride or potassium carbonate.
Cyclization: The intermediate product formed undergoes cyclization to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Bromo-2-pyridyl)-2-methyloxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium phosphate.
Major Products Formed
Substitution: Formation of substituted pyridyl-oxazole derivatives.
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl or diaryl derivatives.
Applications De Recherche Scientifique
5-(5-Bromo-2-pyridyl)-2-methyloxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(5-Bromo-2-pyridyl)-2-methyloxazole involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-hydrazinopyridine
- (5-Bromopyrid-2-yl)methanol
- 5-Bromo-2-(pyrrolidin-1-yl)pyridine
Comparison
5-(5-Bromo-2-pyridyl)-2-methyloxazole is unique due to the presence of both pyridine and oxazole rings, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a versatile platform for chemical modifications and has broader applications in various fields of research.
Propriétés
Formule moléculaire |
C9H7BrN2O |
|---|---|
Poids moléculaire |
239.07 g/mol |
Nom IUPAC |
5-(5-bromopyridin-2-yl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C9H7BrN2O/c1-6-11-5-9(13-6)8-3-2-7(10)4-12-8/h2-5H,1H3 |
Clé InChI |
APWXXMGLHBJESC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(O1)C2=NC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


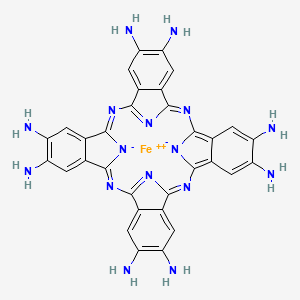
![1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium](/img/structure/B13688171.png)
![Methyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride](/img/structure/B13688176.png)
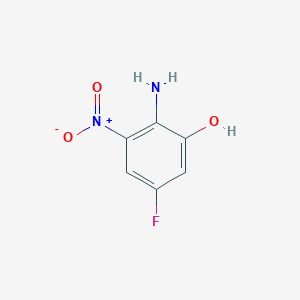

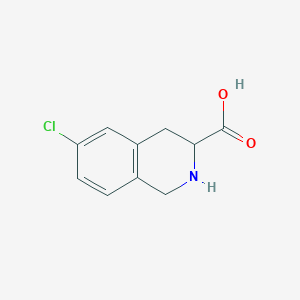
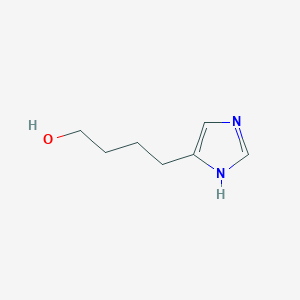
![Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate](/img/structure/B13688207.png)
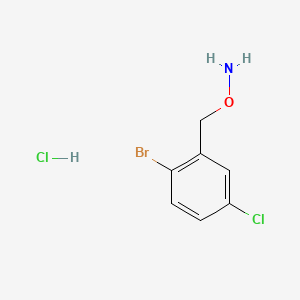

![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13688219.png)
![2,5,11-Tribromoindolo[3,2,1-jk]carbazole](/img/structure/B13688224.png)
![[2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid](/img/structure/B13688232.png)
